molecular formula C29H31N3O4 B11046900 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide

2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide

Cat. No.: B11046900
M. Wt: 485.6 g/mol
InChI Key: JZDQPFMNHKCXQS-UHFFFAOYSA-N
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Description

2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a dicarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate is then reacted with phenyl isocyanate to form the final product. The reaction conditions often include the use of solvents such as toluene or acetonitrile and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl groups leads to the formation of alcohols.

Scientific Research Applications

2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE is unique due to its combination of functional groups and the specific arrangement of atoms

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C29H31N3O4/c1-29(36)18-23(33)25(27(34)30-20-10-6-4-7-11-20)24(19-14-16-22(17-15-19)32(2)3)26(29)28(35)31-21-12-8-5-9-13-21/h4-17,24-26,36H,18H2,1-3H3,(H,30,34)(H,31,35)

InChI Key

JZDQPFMNHKCXQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC=CC=C4)O

Origin of Product

United States

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